N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
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Description
“N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide” is a complex organic compound that contains several interesting functional groups and structural features. It includes a thiophene ring, a spirocyclic structure, and a carboxamide group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Scientific Research Applications
Antiviral Applications
Spirocyclic derivatives, including those related to N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, have demonstrated significant antiviral activities. A microwave-assisted synthesis approach facilitated the development of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with potent inhibitory effects against influenza A and B viruses. The study found that certain derivatives act as fusion inhibitors, preventing the viral hemagglutinin from undergoing conformational changes necessary for viral entry into host cells (Göktaş et al., 2012). Further research into spirothiazolidinone derivatives showcased their inhibitory action against human coronaviruses, including HCoV-229E, and influenza A virus, demonstrating the scaffold's versatility for antiviral molecule development (Apaydın et al., 2020).
Anticancer Applications
Spirocyclic compounds have also shown promise in anticancer research. New derivatives were evaluated for their in vitro antituberculosis activity and against a panel of 55 human tumor cell lines. Certain compounds exhibited favorable cytotoxic effects on ovarian and renal cancer cell lines, highlighting the therapeutic potential of these structures (Güzel et al., 2006). Additionally, the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes aimed at creating multifunctional modules for drug discovery shows the adaptability of spirocyclic scaffolds in generating structurally diverse compounds with potential anticancer activities (Li et al., 2013).
Properties
IUPAC Name |
N-thiophen-2-yl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c15-11(13-10-2-1-8-17-10)14-5-3-12(4-6-14)16-7-9-18-12/h1-2,8H,3-7,9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQZYMXPETVFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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